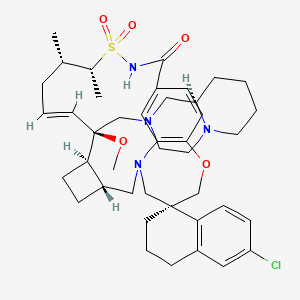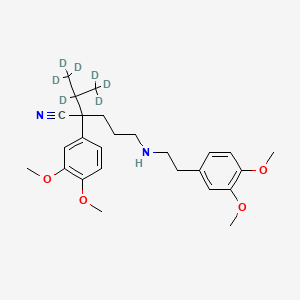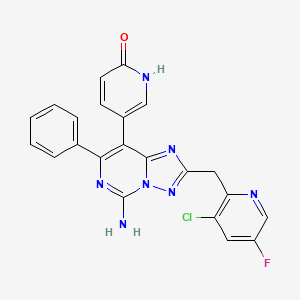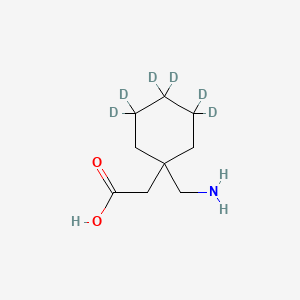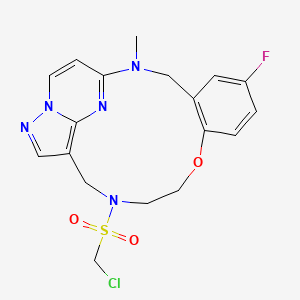
Trk-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-12 is a small molecule inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are encoded by the neurotrophic tyrosine receptor kinase genes NTRK1, NTRK2, and NTRK3, respectively. Trk receptors play a crucial role in neuronal development, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit Trk signaling pathways involved in tumor growth and progression .
Preparation Methods
The synthesis of Trk-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyrazolo[1,5-a]pyrimidine core, which is a common scaffold for Trk inhibitors . The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Trk-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
Trk-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study Trk signaling pathways and to develop new Trk inhibitors with improved efficacy and selectivity.
Biology: this compound is employed in cellular and molecular biology research to investigate the role of Trk receptors in neuronal development and function.
Medicine: The compound is being explored for its therapeutic potential in treating Trk fusion-positive cancers, such as certain types of lung, thyroid, and colorectal cancers
Mechanism of Action
Trk-IN-12 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Trk receptors. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By blocking these pathways, this compound suppresses cell proliferation and induces apoptosis in cancer cells, leading to tumor shrinkage .
Comparison with Similar Compounds
Trk-IN-12 is compared with other Trk inhibitors, such as larotrectinib and entrectinib. While all these compounds target Trk receptors, this compound is unique due to its specific binding affinity and selectivity for different Trk isoforms. Similar compounds include:
Larotrectinib: A first-generation Trk inhibitor approved for treating Trk fusion-positive cancers.
Entrectinib: Another first-generation Trk inhibitor with broader target specificity, including ROS1 and ALK kinases.
Repotrectinib: A second-generation Trk inhibitor designed to overcome resistance mutations seen with first-generation inhibitors .
This compound stands out for its potential to address resistance mechanisms and its application in a wider range of cancer types.
Properties
Molecular Formula |
C18H19ClFN5O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
13-(chloromethylsulfonyl)-6-fluoro-2-methyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene |
InChI |
InChI=1S/C18H19ClFN5O3S/c1-23-10-13-8-15(20)2-3-16(13)28-7-6-24(29(26,27)12-19)11-14-9-21-25-5-4-17(23)22-18(14)25/h2-5,8-9H,6-7,10-12H2,1H3 |
InChI Key |
NTFOOZGBHCLKPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)F)OCCN(CC3=C4N=C1C=CN4N=C3)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



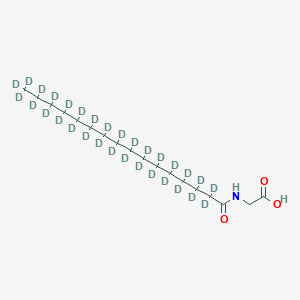

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
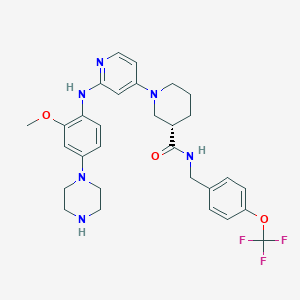
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
